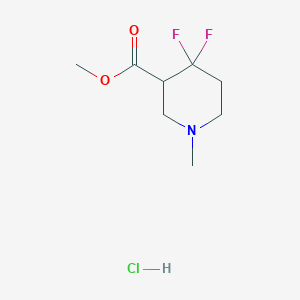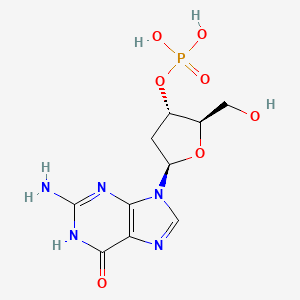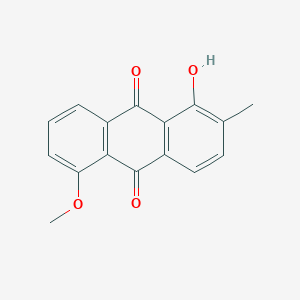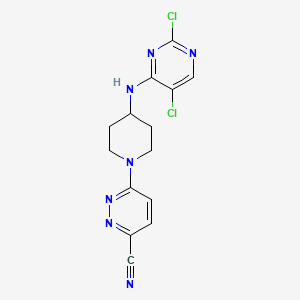![molecular formula C21H15N3O6 B13135726 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- CAS No. 71412-38-9](/img/structure/B13135726.png)
9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and reactive functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- typically involves multi-step organic reactions. The process starts with the nitration of anthracene to introduce nitro groups, followed by amination and hydroxylation steps. The methoxyphenyl group is introduced through a substitution reaction, often using methoxyphenylamine as a reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of nitro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and hydroxylated derivatives.
Substitution: Formation of substituted anthraquinones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, it is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine
Medically, derivatives of this compound are explored for their therapeutic properties, including anti-inflammatory and antitumor activities.
Industry
Industrially, it is used in the production of dyes and pigments, providing vibrant colors and stability to fabrics and materials.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. The compound also generates reactive oxygen species (ROS), leading to oxidative stress and cell death. Molecular targets include topoisomerases and other enzymes involved in DNA repair and replication.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-4-hydroxyanthraquinone
- 1,4-Diamino-9,10-anthracenedione
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- has unique functional groups that enhance its reactivity and potential applications. The presence of the methoxyphenyl and nitro groups provides additional sites for chemical modification, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
71412-38-9 |
|---|---|
Fórmula molecular |
C21H15N3O6 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
1-amino-5-hydroxy-4-(2-methoxyanilino)-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C21H15N3O6/c1-30-15-5-3-2-4-11(15)23-12-7-6-10(22)16-17(12)21(27)19-14(25)9-8-13(24(28)29)18(19)20(16)26/h2-9,23,25H,22H2,1H3 |
Clave InChI |
BKWLXQMMPYJEDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


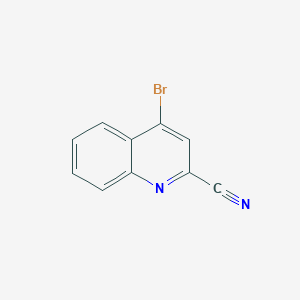
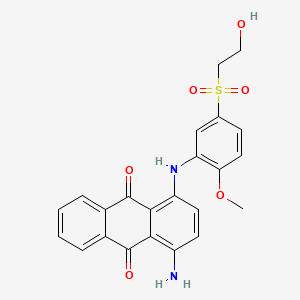

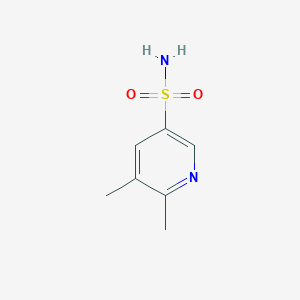
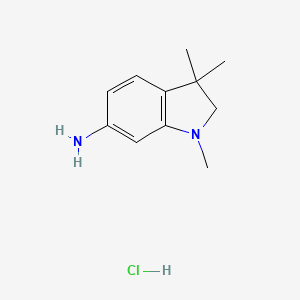
![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
